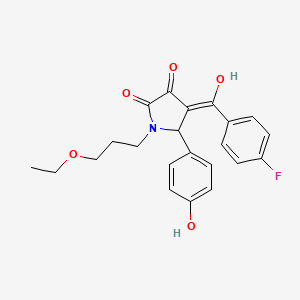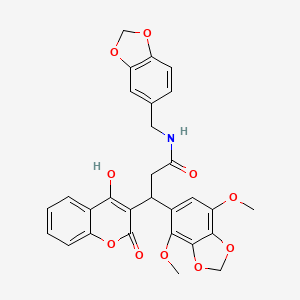
N-Imino(piperidino)methyl-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Imino(piperidino)methyl-N’-phenylthiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an imino group, and a phenyl group attached to a thiourea moiety, making it a unique structure with potential for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Imino(piperidino)methyl-N’-phenylthiourea typically involves the reaction of piperidine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Reaction of Piperidine with Phenyl Isothiocyanate:
This reaction results in the formation of N-Imino(piperidino)methyl-N’-phenylthiourea as the primary product.
Industrial Production Methods
For industrial-scale production, the process is typically optimized to increase yield and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Imino(piperidino)methyl-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-Imino(piperidino)methyl-N’-phenylthiourea exerts its effects is often related to its ability to interact with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Imino(piperidino)methyl-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N-Imino(morpholino)methyl-N’-phenylthiourea: Contains a morpholine ring instead of a piperidine ring.
N-Imino(piperidino)methyl-N’-alkylthiourea: Variations in the alkyl group attached to the thiourea moiety.
Uniqueness
N-Imino(piperidino)methyl-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H18N4S |
|---|---|
Peso molecular |
262.38 g/mol |
Nombre IUPAC |
(1E)-1-[amino(piperidin-1-yl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C13H18N4S/c14-12(17-9-5-2-6-10-17)16-13(18)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H3,14,15,16,18) |
Clave InChI |
BMLGVBIBNHEINP-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(CC1)/C(=N/C(=S)NC2=CC=CC=C2)/N |
SMILES canónico |
C1CCN(CC1)C(=NC(=S)NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045178.png)
![2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11045192.png)
![2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11045199.png)
![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11045215.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)
![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)


